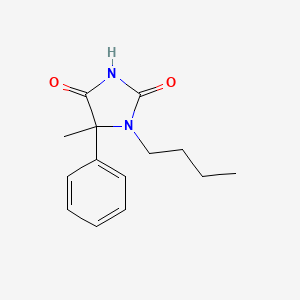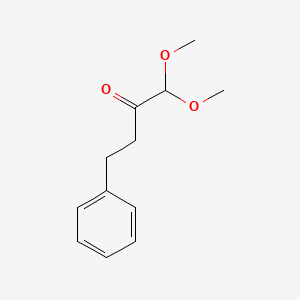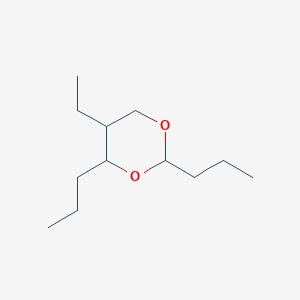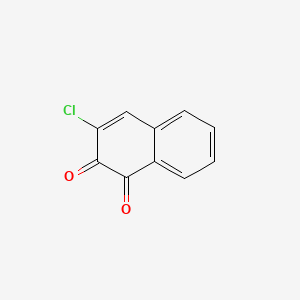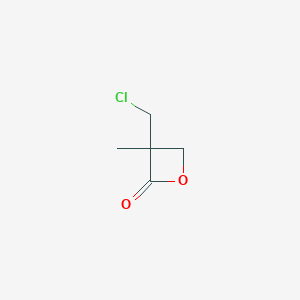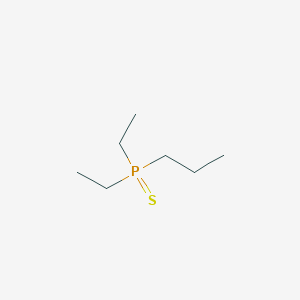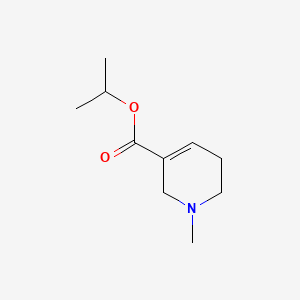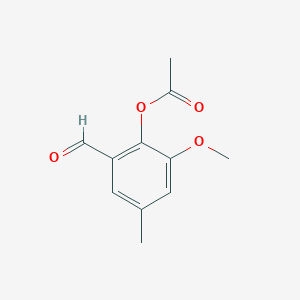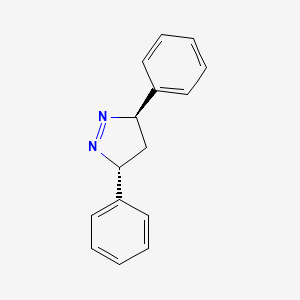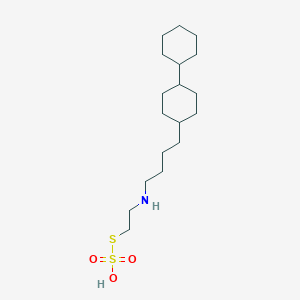
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate is an organic compound characterized by its unique structure, which includes a thiosulfate group attached to a cyclohexyl-substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate typically involves the reaction of a cyclohexyl-substituted amine with an appropriate thiosulfate reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include cyclohexylamine, butyl bromide, and sodium thiosulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines and thioethers.
Scientific Research Applications
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiosulfate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclohexyl groups provide hydrophobic interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- S-2-((4-(4-Methoxycyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Cyclohexylbutyl)amino)ethyl)ethanesulfonothioate
Uniqueness
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its dual cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
21209-21-2 |
|---|---|
Molecular Formula |
C18H35NO3S2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C18H35NO3S2/c20-24(21,22)23-15-14-19-13-5-4-6-16-9-11-18(12-10-16)17-7-2-1-3-8-17/h16-19H,1-15H2,(H,20,21,22) |
InChI Key |
QZNYWWZOQIXNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


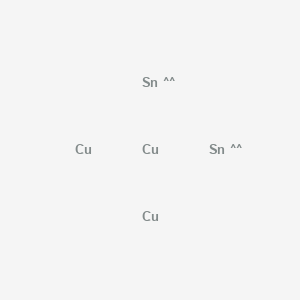
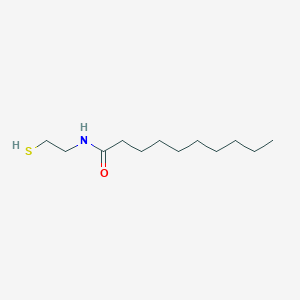
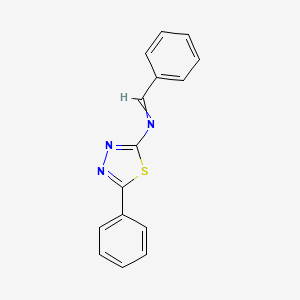
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
